alpha-Dicarvelone
Description
Contextualization within Terpenoid Chemistry
Alpha-dicarvelone is classified as a photodimer of carvone (B1668592), a p-menthane (B155814) monoterpenoid. Monoterpenoids are a large and diverse class of natural products built from two isoprene (B109036) units. Carvone, with its characteristic spearmint or caraway scent depending on its stereoisomer, is a prominent member of this family. acs.org The formation of this compound occurs through a photochemical reaction, specifically the dimerization of carvone molecules upon exposure to light. This process links two carvone units, resulting in a larger, more complex C20 molecule. While the study of terpenoids is a vast area of organic chemistry, the specific investigation into their photodimers, such as this compound, appears to be a niche and less-explored sub-field.
Historical Perspectives in Dicarvelone Studies
The historical record of dicarvelone research is not well-documented. Early chemical investigations into carvone date back to the 19th and early 20th centuries, with its isolation and structural elucidation being key milestones. wikipedia.org An interesting, though dated, observation from 1908 noted that exposing carvone to "Italian sunlight" for a year resulted in the formation of a substance referred to as "carvone-camphor." wikipedia.org It is plausible that this "carvone-camphor" was, in fact, a photodimer of carvone, and could be an early reference to a dicarvelone-type compound. However, without modern analytical data from that time, this remains a historical curiosity rather than a definitive scientific identification. The focused study of dicarvelones as a distinct class of compounds does not appear to have a significant historical trajectory, and research into their specific isomers, such as this compound, is even more limited.
Structure
2D Structure
Properties
CAS No. |
18457-34-6 |
|---|---|
Molecular Formula |
C20H30O2 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
2-methyl-3-(2-methyl-3-oxo-5-prop-1-en-2-ylcyclohexyl)-5-prop-1-en-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C20H30O2/c1-11(2)15-7-17(13(5)19(21)9-15)18-8-16(12(3)4)10-20(22)14(18)6/h13-18H,1,3,7-10H2,2,4-6H3 |
InChI Key |
GVMQRYCIHSDNRX-UHFFFAOYSA-N |
SMILES |
CC1C(CC(CC1=O)C(=C)C)C2CC(CC(=O)C2C)C(=C)C |
Canonical SMILES |
CC1C(CC(CC1=O)C(=C)C)C2CC(CC(=O)C2C)C(=C)C |
Origin of Product |
United States |
Synthetic Methodologies for Alpha Dicarvelone and Its Analogs
Biocatalytic Synthesis Routes
Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, leveraging the inherent stereoselectivity of enzymes. Whole-cell biocatalysts, including plant cells, are particularly advantageous as they contain the necessary enzymes and cofactors for complex transformations.
Enantioselective Bioreduction by Plant Cell Cultures
Plant cell suspension cultures have demonstrated significant potential for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols. This green chemistry approach operates under mild conditions and can yield products with high optical purity.
Researchers have investigated various plant systems for their bioreduction capabilities. Cell suspension cultures of Nicotiana tabacum (tobacco) have been specifically studied for the biotransformation of α-dicarvelone's enantiomeric pairs. nih.govmdpi.commdpi.comresearchgate.netufrgs.brcyberleninka.ruresearchgate.net It was observed that these cultured cells selectively transform (+)-α-dicarvelone, which has a (1R,1′R,4R,4′R,6R,6′R) configuration, into the corresponding alcohol, demonstrating high enantioselectivity. nih.govresearchgate.netufrgs.brcyberleninka.ru
Daucus carota (carrot) cells are another widely studied system for the asymmetric reduction of various ketones. srce.hrresearchgate.netptfos.hr While direct studies on α-dicarvelone are less common, the well-documented ability of carrot cells to reduce a wide range of prochiral ketones to chiral alcohols with high enantiomeric excess suggests their potential applicability. mdpi.comsrce.hrresearchgate.net Similarly, sugar beet (Beta vulgaris) has been identified as a promising biocatalyst for the bioreduction of ketones, offering high yields and enantioselectivity for certain substrates. researchgate.net The use of whole plant tissues, such as carrot roots, provides a readily available and inexpensive source of biocatalysts, eliminating the need for establishing and maintaining cell cultures. srce.hrptfos.hr
Table 1: Examples of Plant Systems in Bioreduction
| Plant System | Substrate Example | Product | Key Finding | Reference |
| Nicotiana tabacum | (+)-α-Dicarvelone | Corresponding alcohol | High enantioselectivity for the (+) enantiomer. | nih.govresearchgate.net |
| Daucus carota | Acetophenone (B1666503) | (S)-1-Phenylethanol | High conversion and enantiomeric excess. | srce.hr |
| Sugar Beet | 1-(3,4-dimethylphenyl)ethanone | (S)-1-(3,4-dimethylphenyl)ethanol | High yield and enantiomeric excess. | researchgate.net |
The efficiency and selectivity of biocatalytic reductions are highly dependent on the reaction conditions. researchgate.net Key parameters that are often optimized include pH, temperature, substrate concentration, and reaction time. mdpi.comresearchgate.netd-nb.inforesearchgate.net For instance, in the bioreduction of acetophenone using freeze-dried carrot cells, the optimal conditions were determined to be an initial substrate concentration of 1 mM, a cell concentration of 25 g/L, a reaction time of 52 hours, and a stirring rate of 200 rpm to achieve high enantiomeric excess (>99%) and conversion (57.8%). researchgate.net The pH of the medium can influence the activity and stability of the reductase enzymes, with optimal values often being in the neutral to slightly acidic range for many plant-based systems. d-nb.info Temperature also plays a crucial role; while moderate temperatures (e.g., 25-35°C) are typical, some studies have shown that slightly elevated temperatures can increase reaction rates without significantly compromising enantioselectivity. researchgate.netd-nb.info The concentration of the substrate is another critical factor, as high concentrations can lead to substrate inhibition or toxicity to the cells. researchgate.net
Whole-Cell Biocatalysis and Immobilization Techniques in Chiral Synthesis
The use of whole cells as biocatalysts for synthesizing chiral molecules offers several advantages over isolated enzymes, including the obviation of enzyme purification and the inherent presence of cofactor regeneration systems. mdpi.commdpi.com Immobilization of these whole cells can further enhance their utility by improving stability, allowing for easier separation from the reaction mixture, and enabling reuse over multiple cycles. Current time information in Bangalore, IN.
Common immobilization techniques include entrapment in polymeric matrices such as calcium alginate, agar, or polyacrylamide. Current time information in Bangalore, IN. This method protects the cells from the bulk reaction environment while allowing for the diffusion of substrate and product. Current time information in Bangalore, IN. For example, the immobilization of various microbial cells in calcium alginate has been shown to maintain or even enhance their catalytic activity and enantioselectivity in the reduction of ketones. Current time information in Bangalore, IN. This approach provides a robust and reusable biocatalytic system for the continuous production of chiral compounds.
Chiral Alcohol Production via Ketone Bioreduction Pathways
The biocatalytic production of chiral alcohols from prochiral ketones is a cornerstone of asymmetric synthesis. mdpi.comsrce.hrptfos.hr This transformation is typically catalyzed by oxidoreductase enzymes, specifically alcohol dehydrogenases, which utilize cofactors like NADH or NADPH to deliver a hydride to the carbonyl group. srce.hr The stereochemical outcome of the reduction is determined by the enzyme's active site, which preferentially binds the substrate in a specific orientation, leading to the formation of either the (R)- or (S)-alcohol. mdpi.comsrce.hr
Chemical Synthesis Approaches for Dicarvelone Derivatives
While biocatalysis excels in enantioselective synthesis, chemical methods provide versatile routes to a wider array of dicarvelone derivatives and analogs. A key strategy in the synthesis of such bicyclic systems is the Robinson annulation. cambridgecore.orgyoutube.comlibretexts.orgpharmacy180.com This powerful ring-forming reaction involves a Michael addition followed by an intramolecular aldol (B89426) condensation to construct a six-membered ring onto an existing ketone. libretexts.orgpharmacy180.com
In the context of dicarvelone synthesis, a suitable cyclohexanone (B45756) derivative would serve as the Michael donor, and an α,β-unsaturated ketone, such as methyl vinyl ketone or a precursor, would act as the Michael acceptor. cambridgecore.orgyoutube.com The initial Michael addition would form a 1,5-diketone intermediate. cambridgecore.org Subsequent base- or acid-catalyzed intramolecular aldol condensation would lead to the formation of the second ring, which upon dehydration, yields the α,β-unsaturated ketone moiety characteristic of the dicarvelone framework. cambridgecore.org The specific stereochemistry of the final product can be influenced by the starting materials and reaction conditions, including the use of chiral catalysts or auxiliaries. Divergent synthetic routes starting from natural products like L-carvone have also been explored to create various dicarvelone-related dimers and analogs. researchgate.net
Classical and Modern Synthetic Strategies for Alpha-Dicarvelone Analogs
The synthesis of α-dicarvelone and its analogs has been approached through various methodologies, ranging from classical electrochemical reactions to modern synthetic strategies that offer greater control and efficiency.
A foundational classical method for synthesizing α-dicarvelone is the electrochemical reduction of its monomer, (+)-carvone. researchgate.net This process involves the hydrodimerization of (+)-carvone (p-mentha-6,8-dien-2-one), leading to the formation of two distinct crystalline diketonic hydrodimers. researchgate.net These dimers are diastereomers, identified as (–)-(1S,2S,4S)-2,2′-bi-p-menth-8-ene-6,6′-dione, which is α-dicarvelone, and (+)-(1R,2R,4S)-2,2′-bi-p-menth-8-ene-6,6′-dione. researchgate.net The reaction underscores a key principle in dimer synthesis where the stereochemistry of the starting material dictates the absolute stereochemistry of the resulting cyclohexane (B81311) rings in the dimer. researchgate.net
Modern synthetic strategies often focus on creating analogs by introducing new functional groups, which can serve as handles for further chemical modification. A one-step procedure for producing carvone (B1668592) analogues involves the use of Vilsmeier reagents. researchgate.net This method allows for the direct conversion of carvone into various aldehydes, providing a streamlined pathway to functionalized derivatives that can be used to build more complex structures analogous to α-dicarvelone. researchgate.net The development of such methodologies is driven by the need for efficient and practical syntheses of complex molecules from simpler, readily available building blocks. unsw.edu.auunsw.edu.au
Table 1: Comparison of Synthetic Strategies for α-Dicarvelone and Analogs
| Strategy Type | Methodology | Starting Material | Key Products | Notable Features | Reference |
|---|---|---|---|---|---|
| Classical | Electrochemical Reduction | (+)-Carvone | α-Dicarvelone, (+)-Diastereomer | Forms diketonic hydrodimers. | researchgate.net |
| Modern | Vilsmeier Reaction | Carvone | Aldehyde Analogs | One-step procedure for functionalization. | researchgate.net |
Synthesis of Optically Active this compound Precursors and Related Compounds
The synthesis of optically active compounds is a significant focus in organic chemistry, and biocatalysis has emerged as a powerful tool for achieving high enantioselectivity. Research into the biotransformation of α-dicarvelone has revealed highly selective enzymatic processes. researchgate.netresearchgate.netufrgs.brresearchgate.nettandfonline.com
Specifically, studies using cell suspension cultures of Nicotiana tabacum (tobacco) have demonstrated remarkable enantioselectivity in the reduction of α-dicarvelone. researchgate.netufrgs.brresearchgate.nettandfonline.com When presented with enantiomeric pairs of α-dicarvelone, the cultured cells selectively transform only one enantiomer. The (1R,1′R,4R,4′R,6R,6′R)-(+)-α-dicarvelone isomer is reduced to its corresponding alcohol, while its enantiomer is not affected by the cellular enzymes. researchgate.netresearchgate.netresearchgate.net This highlights the ability of the plant cell enzymes, likely alcohol dehydrogenases, to discriminate between the enantiomers of a complex substrate. researchgate.net
This principle of using plant-based biocatalysts extends to the synthesis of other optically active precursors. Plant cell cultures and whole-plant systems are increasingly recognized as effective and environmentally benign alternatives for the asymmetric reduction of various prochiral ketones to their corresponding chiral alcohols. researchgate.nettandfonline.com For instance, biocatalysts derived from carrots (Daucus carota) and broccoli (Brassica oleracea) have been successfully used for the enantioselective bioreduction of a wide range of ketones, yielding optically active alcohols with high enantiomeric excess. tandfonline.com These methods are valued for their mild reaction conditions and the easy availability of the biocatalysts. researchgate.nettandfonline.com
Table 2: Biocatalytic Synthesis of Optically Active Compounds
| Biocatalyst | Substrate | Transformation | Key Finding | Reference |
|---|---|---|---|---|
| Nicotiana tabacum (cell cultures) | Enantiomeric pair of α-dicarvelone | Reduction | Enantioselective reduction of only the (+)-α-dicarvelone isomer to the corresponding alcohol. | researchgate.netresearchgate.netufrgs.brresearchgate.nettandfonline.com |
| Brassica oleracea var. italica (Broccoli) | Prochiral Ketones | Asymmetric Reduction | Effective for enantioselective bioreduction in aqueous medium, yielding chiral alcohols with high enantiomeric excess. | tandfonline.com |
| Daucus carota (Carrot) | Acetophenone Analogues | Enantioselective Reduction | Catalyzes reduction with moderate conversions and excellent enantiomeric excesses. | researchgate.net |
Chemical Reactivity and Mechanistic Investigations of Alpha Dicarvelone
Reaction Pathways and Transformation Studies
The chemical reactivity of α-dicarvelone has been primarily explored through biotransformation studies, which utilize whole-cell systems or isolated enzymes to catalyze chemical reactions. These studies provide insight into potential reaction pathways and the stereoselectivity of transformations involving this dicarbonyl compound.
The biotransformation of α-dicarvelone has been notably investigated using plant cell suspension cultures, demonstrating the potential for stereoselective reductions. A key study utilized cell suspension cultures of Nicotiana tabacum to investigate the transformation of the enantiomeric pairs of α-dicarvelone. researchgate.net The research revealed that the cultured cells selectively transform (+)-α-dicarvelone into the corresponding alcohol, while the (-)-α-dicarvelone enantiomer remains largely unreacted. researchgate.net This highlights a significant enantioselectivity in the biological system's reductive pathways.
The primary transformation observed is the reduction of one of the ketone functionalities to a hydroxyl group, converting the dicarbonyl compound into a chiral alcohol. researchgate.netresearchgate.net This type of bioreduction is a common pathway in the metabolism of xenobiotics and natural compounds by biological systems, which often employ oxidoreductase enzymes to carry out these transformations. researchgate.netfrontiersin.orgfrontiersin.orgnih.govnih.gov The process in Nicotiana tabacum suggests a highly specific interaction between the substrate and the active site of the responsible enzyme(s), accommodating only one enantiomer to facilitate the reduction. researchgate.net
The general mechanism for such bioreductions involves the transfer of a hydride ion from a cofactor, typically NADPH, to the carbonyl carbon of the substrate. nih.govnih.govmdpi.com The stereochemical outcome of the reaction is dictated by the spatial arrangement of the substrate within the enzyme's active site.
Table 1: Biotransformation of α-Dicarvelone Enantiomers by Nicotiana tabacum
| Substrate | Transformation | Product |
| (+)-α-Dicarvelone | Stereoselective reduction | Corresponding alcohol |
| (-)-α-Dicarvelone | No significant transformation | No product detected |
| Data sourced from Phytochemistry literature referenced in researchgate.net. |
While specific enzymes responsible for α-dicarvelone transformation in Nicotiana tabacum have not been fully characterized in the available literature, the nature of the reaction—the reduction of a dicarbonyl compound—points towards the involvement of dicarbonyl reductases. rsc.org Enzymes such as those from the Old Yellow Enzyme (OYE) family, found in baker's yeast (Saccharomyces cerevisiae), are known to catalyze the NADPH-dependent reduction of α,β-unsaturated carbonyls and α-dicarbonyl compounds. nih.gov These enzymes exhibit broad substrate specificity but can also show high stereoselectivity. nih.govrsc.org
The substrate specificity of enzymes involved in such transformations is crucial. Studies on various microbial and plant-based systems have shown that the structure of the substrate significantly influences the reaction's efficiency and stereochemical outcome. srce.hr For instance, the reduction of various ketones by plant biocatalysts like Brassica oleracea demonstrates that both yield and enantiomeric excess are substrate-dependent. tandfonline.com The enantioselectivity observed with α-dicarvelone in Nicotiana tabacum indicates that the enzyme's active site can distinguish between the two enantiomers, a hallmark of many biocatalytic reactions. researchgate.net The interdependence between enzyme structure and substrate shape is a key determinant of specificity in enzymatic catalysis. researchgate.netrsc.org
Table 2: General Properties of Enzymes Involved in Dicarbonyl Reductions
| Enzyme Class | Cofactor | Typical Substrates | Key Characteristics |
| Dicarbonyl Reductases | NADPH/NADH | α-diketones, β-diketones, keto esters | High stereoselectivity, broad substrate range |
| Old Yellow Enzyme (OYE) Family | NADPH | α,β-unsaturated carbonyls, α-dicarbonyls | Catalyzes asymmetric reduction |
| Information compiled from reviews on dicarbonyl reduction and OYE. nih.govnih.govrsc.org |
Theoretical Studies of Alpha-Dicarvelone Chemical Reactivity
Theoretical chemistry provides a powerful lens for understanding the intrinsic reactivity of molecules like α-dicarvelone. By employing quantum chemical methods, it is possible to calculate various descriptors that predict the molecule's behavior in chemical reactions.
Although specific DFT studies on α-dicarvelone are scarce, research on the closely related compound (R)-carvone and other terpenoids offers valuable insights. aphrc.orgnih.govscirp.orgnih.govmdpi.comdergipark.org.tr Quantum chemical descriptors derived from Density Functional Theory (DFT) calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), chemical potential (µ), hardness (η), and the electrophilicity index (ω), are instrumental in predicting reactivity. researchgate.netmdpi.commdpi.com
The HOMO-LUMO energy gap is a critical indicator of chemical reactivity; a smaller gap suggests higher reactivity. scirp.org For α-dicarvelone, the presence of two carbonyl groups, which are electron-withdrawing, would be expected to lower the LUMO energy, making the molecule susceptible to nucleophilic attack. The carbonyl carbons are the most probable sites for such attacks. Molecular Electrostatic Potential (MESP) maps can further identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, confirming the electrophilic nature of the carbonyl carbons. mdpi.com
Global reactivity descriptors for related carvone (B1668592) derivatives have been calculated using DFT at the B3LYP level. scirp.org These studies help in understanding the electronic properties and regioselectivity in reactions. For instance, the calculated free-energy barriers for cycloaddition reactions in carvone derivatives explain the observed experimental regioselectivity. aphrc.orgnih.gov Similar calculations for α-dicarvelone would elucidate the relative reactivity of its two carbonyl groups.
Table 3: Key Quantum Chemical Reactivity Descriptors
| Descriptor | Formula | Significance |
| Chemical Potential (µ) | µ = (EHOMO + ELUMO) / 2 | Electron escaping tendency |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | ω = µ2 / (2η) | Propensity of a species to accept electrons |
| Formulas are based on Koopmans' theorem within the framework of DFT. researchgate.netmdpi.com |
Structural modifications to α-dicarvelone would be expected to significantly alter its chemical reactivity profile. Based on general principles from QSAR (Quantitative Structure-Activity Relationship) studies on terpenoids and other organic compounds, changes in steric and electronic properties are key. nih.govtandfonline.comnih.gov
For example, introducing bulky substituents near one of the carbonyl groups would sterically hinder the approach of a nucleophile, thereby decreasing its reactivity relative to the other, less hindered carbonyl group. This would enhance the regioselectivity of reactions.
Electronically, the introduction of electron-donating groups (e.g., alkyl groups) would increase the electron density on the carbonyl carbons, making them less electrophilic and thus less reactive towards nucleophiles. Conversely, introducing electron-withdrawing groups (e.g., halogens) would increase the electrophilicity of the carbonyl carbons, enhancing their reactivity. QSAR models for terpenoids have shown that properties like lipophilicity, shape, and electrostatic potential are major determinants of their biological and chemical activity. nih.govtandfonline.com Therefore, any structural modification that alters these parameters would predictably influence the reaction pathways and rates of α-dicarvelone.
Stereochemical Analysis of Alpha Dicarvelone
Determination of Absolute and Relative Stereochemistry
The determination of a molecule's stereochemistry involves defining both its relative and absolute configuration. ucalgary.caunacademy.com Relative configuration describes the arrangement of atoms in relation to one another within a molecule, while absolute configuration refers to the precise three-dimensional spatial arrangement of each atom. unacademy.comlibretexts.org
Research into the electrochemical reduction of (+)-carvone has led to the identification and characterization of specific stereoisomers of alpha-dicarvelone. Two crystalline diketonic hydrodimers have been isolated and identified. rsc.org One of these is (–)-(1S,2S,4S)-2,2′-bi-p-menth-8-ene-6,6′-dione, which is a form of α-dicarvelone. rsc.org Another identified isomer is (+)-(1R,2R,4S)-2,2′-bi-p-menth-8-ene-6,6′-dione. rsc.org In these dimers, both of the cyclohexane (B81311) rings possess the same absolute stereochemistry. rsc.org The structures of α-, β-, and γ-dicarvelone have been determined through detailed analysis. publish.csiro.au
Table 1: Identified Stereoisomers of this compound
| Stereoisomer Name | Melting Point (°C) | Specific Rotation [α]D²⁰ (CHCl₃) |
|---|---|---|
| (–)-(1S,2S,4S)-2,2′-bi-p-menth-8-ene-6,6′-dione | 150–151 | -85.8° |
| (+)-(1R,2R,4S)-2,2′-bi-p-menth-8-ene-6,6′-dione | 149–150 | +41.0° |
Data sourced from Grimshaw and Trocha-Grimshaw (1972). rsc.org
Crystallographic methods, particularly single-crystal X-ray diffraction, are powerful techniques for the unambiguous determination of a molecule's absolute configuration. ucalgary.canih.gov This method involves analyzing the diffraction pattern of X-rays passing through a crystalline sample to build a detailed three-dimensional model of the electron density, which in turn reveals the precise location of each atom. nih.govrsc.org
The absolute configurations of complex molecules, such as various steroidal epimers, have been successfully determined using X-ray diffraction analysis. nih.gov This technique has also been applied to inhibited derivatives of enzymes and other complex organic structures to elucidate their stereochemistry. nih.gov In the context of dicarvelone-related compounds, X-ray analysis of derivatives has been used to confirm the absolute stereochemistry. researchgate.net This approach provides definitive proof of the spatial arrangement of substituents, which is essential for differentiating between various stereoisomers like diastereomers and enantiomers. nih.gov
Enantiomeric Studies and Chiral Discrimination
Enantiomeric studies focus on the properties and differentiation of enantiomers—stereoisomers that are non-superimposable mirror images of each other. libretexts.org Chiral discrimination is the process by which these enantiomers can be distinguished, which is a fundamental challenge and area of interest in stereochemistry. rsc.orgrsc.org
The two isomers of this compound, (–)-(1S,2S,4S)- and (+)-(1R,2R,4S)-dicarvelone, represent a pair of diastereomers, each of which is chiral and has a corresponding enantiomer. The study of these molecules involves techniques that can differentiate between them based on their unique interactions with a chiral environment, such as chiral chromatography or the use of chiral solvating agents in NMR spectroscopy. rsc.orgnih.gov The ability to separate and identify specific enantiomers is crucial, as they can have different biological activities. nih.gov
Biocatalytic reactions, which use enzymes or whole cells, are often highly enantioselective, meaning they preferentially produce one enantiomer over the other. Several factors can influence this selectivity. diva-portal.org Studies on the reduction of α-dicarvelone have demonstrated this principle. Cell suspension cultures of Nicotiana tabacum have been shown to reduce α-dicarvelone with a degree of enantioselectivity. meisterbio.co.jpufrgs.br
Key factors that influence the enantioselectivity of such biocatalytic reactions include:
Enzyme and Substrate Structure: The three-dimensional structure of the enzyme's active site and its interaction with the substrate are primary determinants of selectivity. The steric bulk of the substrate can significantly impact reactivity and selectivity; as the bulkiness of substituents increases, the reactivity may decrease. srce.hr
Reaction Conditions: Parameters such as temperature, pH, and the solvent system can alter the enzyme's conformation and flexibility, thereby affecting its enantioselectivity. diva-portal.org
Enzyme Preparation: The way a biocatalyst is prepared (e.g., as a whole-cell or an isolated enzyme) can influence its effectiveness, with mass-transport limitations sometimes affecting both reaction rate and enantioselectivity. diva-portal.org
Directed Evolution: Modern biotechnology allows for the optimization of enzymes for specific properties, including enhanced enantioselectivity, through methods of directed molecular evolution. nih.gov
Table 2: Example of Biocatalytic Reaction
| Substrate | Biocatalyst | Reaction Type | Outcome |
|---|---|---|---|
| This compound | Cell suspension cultures of Nicotiana tabacum | Reduction | Enantioselective reduction |
Data sourced from Hamada et al. (1988). meisterbio.co.jp
Conformational Analysis and Stereochemical Stability
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.govrsc.org For a molecule like this compound, which contains cyclohexane rings, these conformations are typically low-energy arrangements like the "chair" and "boat" forms. The relative stability of these conformers is influenced by steric and stereoelectronic effects. beilstein-journals.org
The presence of substituents on the rings, as in this compound, leads to different potential conformations with varying stabilities. For instance, substituents can occupy axial or equatorial positions, and the equilibrium between these states is determined by their relative energies. rsc.org The stereochemical stability of a compound is its tendency to retain its specific configuration and conformation over time. This can be influenced by factors like the energy barriers to bond rotation and ring inversion. beilstein-journals.org The chemical environment, including the solvent, can also impact conformational preferences and the stability of different isomers. beilstein-journals.orgmdpi.com The stereochemical arrangement of atoms is known to have a distinct influence on the in vivo stability of related complex molecules. nih.gov
Advanced Spectroscopic Methods for Structural Elucidation of Alpha Dicarvelone
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. The initial identification of the hydrodimers from carvone (B1668592) reduction, including alpha-dicarvelone, was based on their NMR spectra. rsc.org
High-resolution 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are indispensable for the complete assignment of all proton and carbon signals in the this compound molecule. While detailed experimental spectra for this compound are not widely published, the expected data can be inferred from its known structure, which features two ketone carbonyls, two isopropenyl groups, and two cyclohexane (B81311) rings.
¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum would be expected to show distinct signals for the methyl protons, the methylene (B1212753) protons of the cyclohexane rings, the methine protons, and the vinylic protons of the isopropenyl group. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom, with characteristic chemical shifts for the carbonyl carbons (typically in the range of 205-220 ppm), olefinic carbons (115-150 ppm), and aliphatic carbons (10-60 ppm). libretexts.orgwisc.edu
2D NMR Spectroscopy:
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule, helping to trace the connectivity of the carbon skeleton. For instance, it would show correlations between the protons on adjacent carbons in the cyclohexane rings. rsc.orgutexas.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. wikipedia.org It allows for the unambiguous assignment of a carbon signal based on the chemical shift of the proton attached to it.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. wikipedia.org This is crucial for identifying quaternary carbons (like the carbonyl carbon and the carbon at the isopropenyl attachment point) and for piecing together the different fragments of the molecule. For example, correlations from the methyl protons to the adjacent carbons would be observed.
| Position | Expected ¹³C Shift (ppm) | Expected ¹H Shift (ppm) | Key HMBC Correlations (H to C) |
|---|---|---|---|
| C=O | ~210 | - | Protons on adjacent carbons |
| =C(CH₃)₂ | ~145 | - | Vinylic protons, Methyl protons |
| =CH₂ | ~112 | ~4.7 | Adjacent methine proton |
| -CH(alkene) | ~48 | ~2.5 | Methyl protons, Vinylic protons |
| -CH₃ (alkene) | ~20 | ~1.7 | Vinylic carbons |
| -CH-CH- | ~50 | ~2.8 | Adjacent protons |
| -CH₂- | ~30-40 | ~1.5-2.2 | Adjacent protons |
| -CH₃ | ~15 | ~1.0 | Adjacent carbons |
To date, specific solid-state NMR (ssNMR) studies on this compound have not been prominently reported in the scientific literature. However, this technique offers powerful capabilities for characterizing the structure and dynamics of molecules in the solid state. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR can probe these interactions, providing detailed information about the molecular conformation, polymorphism, and intermolecular packing in the crystalline lattice. uobabylon.edu.iq For a molecule like this compound, ssNMR could differentiate between different crystalline forms (polymorphs), which may possess different physical properties. uobabylon.edu.iq Furthermore, by studying the dynamics of the alkyl chains and mesogenic groups, ssNMR can provide insights into the molecular packing and conformational distributions within the solid state. researchgate.net
Mass Spectrometry (MS) and Hyphenated Techniques
Mass spectrometry is a critical analytical technique for determining the molecular weight and formula of a compound and for gaining structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. jeolusa.comnih.gov This precision allows for the unambiguous determination of a molecule's elemental composition. This compound is a dimer of carvone (C₁₀H₁₄O), giving it a molecular formula of C₂₀H₂₈O₂. HRMS would be used to confirm this formula by comparing the experimentally measured exact mass of the molecular ion ([M]⁺ or a protonated/adducted species like [M+H]⁺ or [M+Na]⁺) with the theoretically calculated exact mass.
| Molecular Formula | Calculated Exact Mass (Da) | Ion Type |
|---|---|---|
| C₂₀H₂₈O₂ | 300.20893 | [M]⁺ |
The ability to distinguish between different formulas that have the same nominal mass is a key advantage of HRMS. thermofisher.comnih.gov
Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (such as the molecular ion of this compound), which is then fragmented, and the resulting product ions are mass-analyzed. nih.govyoutube.comnih.gov This technique provides detailed structural information by revealing the molecule's fragmentation pathways. For this compound, a diketone, characteristic fragmentation patterns would be expected. wikipedia.orglcms.cz
A primary fragmentation pathway for ketones is alpha-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. wikipedia.orgrenishaw.com In this compound, this could lead to the loss of various alkyl radicals. Another potential fragmentation would involve the isopropenyl side chain. The analysis of these fragmentation patterns allows for the reconstruction of parts of the molecular structure, providing powerful confirmatory evidence.
| Precursor Ion (m/z) | Fragmentation Pathway | Predicted Product Ion (m/z) | Neutral Loss |
|---|---|---|---|
| 300.2 | Alpha-cleavage (loss of C₃H₅) | 259.2 | -C₃H₅ (41) |
| 300.2 | Cleavage of the dimer bond | 150.1 | C₁₀H₁₄O (Carvone monomer) |
| 300.2 | Loss of isopropenyl group | 259.2 | -C₃H₅ (41) |
| 150.1 (from dimer cleavage) | Loss of CO | 122.1 | -CO (28) |
| 150.1 (from dimer cleavage) | Loss of CH₃ | 135.1 | -CH₃ (15) |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. wikipedia.orgbruker.comutdallas.edu They are excellent for identifying the functional groups present in a compound. uobabylon.edu.iqlibretexts.org The spectrum of this compound would be dominated by absorptions corresponding to its key functional groups: the ketone carbonyl (C=O) and the alkene (C=C) moieties.
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of a ketone is the strong C=O stretching absorption. uobabylon.edu.iq For saturated ketones, this typically appears around 1715 cm⁻¹. In this compound, conjugation with the C=C bond of the cyclohexane ring would be expected to lower this frequency slightly. The spectrum would also show C-H stretching vibrations for both sp² (alkene) and sp³ (alkane) hybridized carbons, typically above and below 3000 cm⁻¹ respectively. The C=C stretching vibration would appear in the 1680-1640 cm⁻¹ region.
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|---|
| C-H (sp³) | Stretch | 2850-2960 | 2850-2960 | Medium-Strong |
| C-H (sp²) | Stretch | 3010-3100 | 3010-3100 | Medium |
| C=O (Ketone) | Stretch | ~1700-1720 | ~1700-1720 | Strong (IR), Medium (Raman) |
| C=C (Alkene) | Stretch | ~1640-1680 | ~1640-1680 | Medium (IR), Strong (Raman) |
X-ray Diffraction (XRD) and Crystallographic Studies
X-ray diffraction (XRD) stands as a cornerstone analytical technique for the detailed investigation of crystalline solids at the atomic level. By analyzing the pattern of X-rays scattered by the electron clouds of atoms arranged in a periodic lattice, XRD can reveal a wealth of structural information. cam.ac.ukcarleton.edu For a molecule like this compound, which possesses specific stereocenters, XRD methods are indispensable for unambiguously determining its three-dimensional architecture and solid-state properties.
Single-Crystal X-ray Diffraction for Definitive Molecular Structure
Single-crystal X-ray diffraction (SCXRD) is the most powerful method for determining the precise atomic arrangement of a molecule. carleton.edu This non-destructive technique provides detailed information about the unit cell dimensions, bond lengths, bond angles, and the absolute configuration of chiral centers. carleton.edunih.gov
The process involves irradiating a high-quality single crystal with a monochromatic X-ray beam. The interaction with the crystal's periodic electron density generates a unique diffraction pattern of spots, or reflections. rcsb.org The intensities of these reflections are measured, and through complex computational analysis, the "phase problem" is solved to generate an electron density map of the molecule. rcsb.orgnih.gov From this map, a definitive three-dimensional model of the molecule is built. rigaku.com
For this compound, an SCXRD analysis would be the gold standard for confirming its covalent structure and, crucially, for determining the absolute stereochemistry of its chiral centers. The resulting crystallographic data would provide precise, incontrovertible proof of its molecular geometry. While specific experimental data for this compound is not publicly available, a typical analysis would yield a set of crystallographic parameters similar to those presented in the hypothetical table below.
| Parameter | Value |
|---|---|
| Chemical Formula | C20H28O2 |
| Formula Weight | 300.44 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| a (Å) | 8.531 |
| b (Å) | 10.245 |
| c (Å) | 20.118 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (Å3) | 1756.9 |
| Z (Molecules per unit cell) | 4 |
| Calculated Density (g/cm3) | 1.135 |
| Radiation (λ, Å) | MoKα (0.71073) |
| R-value | 0.045 |
This table is illustrative and represents the type of data obtained from an SCXRD experiment. The values are hypothetical and not based on experimental results for this compound.
Circular Dichroism (CD) Spectroscopy for Chiral this compound
Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that uses circularly polarized light to investigate the structure of optically active molecules. wikipedia.org As a chiral compound, this compound is expected to exhibit a characteristic CD spectrum. The technique measures the differential absorption of left- and right-handed circularly polarized light by a chiral molecule. wikipedia.orglibretexts.org This differential absorption (ΔA) is plotted as a function of wavelength and is often reported as molar ellipticity ([θ]).
CD spectroscopy is exceptionally sensitive to the stereochemical features of a molecule. nsf.govphotophysics.com The resulting spectrum provides critical information on:
Absolute Configuration: The sign and intensity of the CD signals (known as Cotton effects) are directly related to the three-dimensional arrangement of chromophores and functional groups around the chiral centers.
Conformational Analysis: Changes in the molecular conformation can lead to significant changes in the CD spectrum, making it a valuable tool for studying conformational dynamics. nsf.gov
For this compound, the carbonyl groups (C=O) act as key chromophores. Their electronic transitions (e.g., n→π*) occur in the UV region and are expected to give rise to distinct signals in the CD spectrum. Theoretical studies on related chiral molecules, such as carvone and its derivatives, have demonstrated the power of chiroptical spectroscopy in conjunction with computational methods to understand and assign stereochemistry. nih.govacs.org The analysis of the CD spectrum of this compound would provide empirical data to confirm its absolute configuration, complementing the definitive structural information from SCXRD.
| Wavelength (λ) [nm] | Molar Ellipticity ([θ]) [deg·cm2·dmol-1] | Transition Assignment |
|---|---|---|
| 310 | +4500 | n→π* (Carbonyl) |
| 245 | -8200 | π→π* (Enone) |
This table is illustrative of the type of data obtained from a CD spectroscopy experiment for a chiral ketone. The values are hypothetical and not based on experimental results for this compound.
Theoretical and Computational Investigations of Alpha Dicarvelone
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a primary computational method in chemistry and materials science for studying the electronic structure of many-body systems. wikipedia.orgrsc.org It offers a good balance between accuracy and computational cost, making it suitable for a wide range of applications. wikipedia.orgrsc.org
A fundamental step in computational chemistry is geometry optimization, which aims to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. storion.rumaplesoft.com For alpha-dicarvelone, DFT methods are employed to determine its most stable three-dimensional structure. This involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. maplesoft.com
Key Calculated Properties:
Bond lengths and angles
Dihedral angles
Total electronic energy
Distribution of electron density
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. numberanalytics.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies and shapes of these orbitals provide crucial insights into the molecule's reactivity and the types of reactions it is likely to undergo. pku.edu.cn
For this compound, FMO analysis can predict its behavior in various chemical reactions. The energy of the HOMO is related to its ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). pku.edu.cn The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability; a larger gap suggests higher stability. researchgate.net
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound This table presents illustrative data that would be obtained from a typical FMO analysis.
| Molecular Orbital | Energy (eV) | General Interpretation |
|---|---|---|
| HOMO | -6.5 | Region of the molecule most likely to donate electrons in a reaction. |
| LUMO | -1.2 | Region of the molecule most likely to accept electrons in a reaction. |
| HOMO-LUMO Gap | 5.3 | Indicator of chemical reactivity and stability. |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. researchgate.netuni-muenchen.de It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's electrophilic and nucleophilic sites. researchgate.netavogadro.cc
In an MEP map of this compound, regions of negative potential (typically colored red or yellow) indicate areas with an excess of electrons, which are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) signify electron-deficient areas, which are prone to nucleophilic attack. researchgate.net Green areas represent regions of neutral potential. researchgate.net This visual representation is invaluable for predicting how this compound will interact with other molecules and for understanding its intermolecular interactions. mdpi.comresearchgate.net
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govresearchgate.net These simulations provide detailed information about the conformational flexibility and dynamic behavior of molecules. researchgate.netinflibnet.ac.in
For this compound, MD simulations can be used to explore its different possible conformations and the transitions between them. By simulating the molecule's movements over a period of time, researchers can identify the most stable and frequently occurring shapes (conformers). nih.gov This is particularly important for understanding how the molecule's shape might influence its biological activity or its interaction with other molecules. The simulations can reveal the flexibility of different parts of the molecule, such as the rotation around single bonds. inflibnet.ac.in
Cheminformatics and Quantitative Structure-Activity Relationships (QSAR) for Related Dicarvelone Structures
Cheminformatics involves the use of computational methods to analyze chemical data. One of the key tools in this field is the development of Quantitative Structure-Activity Relationship (QSAR) models. neovarsity.orgwikipedia.org QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govjocpr.com
For dicarvelone-related structures, a QSAR study would involve:
Data Collection: Assembling a dataset of dicarvelone derivatives with their measured biological activities.
Descriptor Calculation: Calculating various molecular descriptors for each compound that quantify different aspects of their structure (e.g., size, shape, electronic properties).
Model Building: Using statistical methods to build a model that correlates the descriptors with the observed activity. mdpi.com
Model Validation: Testing the predictive power of the model on a set of compounds not used in its development. mdpi.com
A successful QSAR model could then be used to predict the activity of new, unsynthesized dicarvelone derivatives, thereby guiding the design of more potent compounds. neovarsity.org
Advanced Analytical Techniques for Alpha Dicarvelone Research
Chromatographic Separations
Chromatography is a fundamental technique for separating the components of a mixture. For a compound like alpha-dicarvelone, different chromatographic methods are employed based on the specific analytical question being addressed, such as its purity, volatility, or potential to form larger molecular assemblies.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis and purification of alpha-dicarbonyl compounds. Its high resolving power makes it ideal for separating the target analyte from impurities and other components in a sample matrix. A reversed-phase HPLC method coupled with a diode array detector (RP-HPLC-DAD) has been successfully developed for the determination of alpha-dicarbonyls like glyoxal, methylglyoxal, and diacetyl in coffee extracts. nih.gov This approach often involves a derivatization step to create quinoxaline (B1680401) derivatives, which enhances detection and selectivity. nih.gov The validation of such methods has demonstrated high selectivity, precision, and accuracy, with recovery rates reaching 100%. nih.gov
HPLC methods are versatile and can be adapted for various sample types. For instance, a simple and rapid isocratic HPLC method has been developed for quantifying seven different alpha-keto acids in human serum and urine. researchgate.net The choice of stationary phase, typically a C18 column, and mobile phase composition is critical for achieving satisfactory separation. researchgate.netnih.gov The combination of HPLC with preparative scale chromatography is also a powerful strategy for isolating high-purity compounds from complex natural product extracts. nih.govresearchgate.net
Table 1: Examples of HPLC Methods for Alpha-Dicarbonyl Compound Analysis
| Analyte Class | Sample Matrix | Column | Mobile Phase | Detector | Reference |
| Alpha-Dicarbonyls | Coffee Extracts | Reversed-Phase | Not specified | Diode Array Detector (DAD) | nih.gov |
| Alpha-Keto Acids | Human Serum | C18 | Methanol-Water-Acetonitrile-Tetrahydrofuran (38.4:60:1:0.6, v/v/v/v) | UV (255 nm) | researchgate.net |
| Flavonoids | Plant Extract | Not specified | Methanol (B129727)–0.1% aqueous acetic acid (gradient) | UV (276 nm) | nih.gov |
Gas Chromatography (GC) is exceptionally well-suited for the analysis of volatile and semi-volatile compounds, a category that includes many alpha-dicarbonyls and related flavor or aroma components. reading.ac.uk The technique separates compounds based on their boiling points and interaction with a stationary phase within a capillary column. gcms.cz Quantitative analysis of compounds like alpha-bisabolol (B1667320) and d-panthenol (B3152876) in complex cosmetic matrices has been achieved using GC with a flame ionization detector (GC-FID). nih.gov This often requires a preliminary liquid-liquid extraction to isolate the analytes from the sample matrix before injection into the GC system. nih.gov
For the analysis of alpha-dicarbonyl compounds in alcoholic beverages, a method using a gas chromatography–nitrogen phosphorous detector (GC-NPD) has been established. researchgate.net This method also relies on a derivatization step prior to analysis to ensure thermal stability and improve chromatographic behavior. researchgate.netresearchgate.net The selection of the appropriate GC column, such as one with a chiral stationary phase, can also allow for the separation of enantiomers, which is critical for compounds with chiral centers. gcms.czresearchgate.net
Table 2: GC Methods for Analysis of Related Compounds
| Analyte | Sample Matrix | Detector | Key Methodological Feature | Reference |
| Alpha-Dicarbonyls | Alcoholic Beverages | Nitrogen Phosphorous Detector (NPD) | Derivatization with o-phenylenediamine | researchgate.net |
| Alpha-Bisabolol | Cosmetic Emulsions | Flame Ionization Detector (FID) | Preliminary liquid-liquid extraction | nih.gov |
| Volatile Compounds | Dry-Rendered Beef Fat | Mass Spectrometry (MS) | Solvent-assisted flavor evaporation (SAFE) | nih.gov |
Size Exclusion Chromatography (SEC) is a specialized mode of chromatography that separates molecules based on their hydrodynamic radius, or size in solution. sigmaaldrich.com This technique is invaluable for studying oligomerization, the process by which individual molecules (monomers) bind together to form larger complexes (oligomers). While extensively used for macromolecules like proteins to characterize aggregation states, the principles of SEC are applicable to any molecule that may form oligomers. nih.govnih.gov
In a typical SEC setup, a column is packed with a porous material. Larger molecules that cannot enter the pores elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. sigmaaldrich.com This allows for the separation of monomers, dimers, and higher-order oligomers. The development of rapid and reproducible SEC-HPLC methods has been crucial for the quality control of synthetically prepared oligomers, ensuring experimental consistency. nih.gov Although direct studies on this compound oligomerization using SEC are not prominently documented, this technique represents the primary approach for investigating such phenomena.
Hyphenated Analytical Systems
Hyphenated systems combine the powerful separation capabilities of chromatography with the high specificity and sensitivity of mass spectrometry (MS). These integrated systems are indispensable for analyzing complex mixtures and identifying unknown compounds, such as metabolites of this compound.
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a state-of-the-art technique in metabolism research and the analysis of complex biological matrices. nih.govresearchgate.netnih.gov This system allows for the separation of metabolites by LC, followed by their detection and structural elucidation by MS/MS. In an MS/MS experiment, a precursor ion (the metabolite) is selected, fragmented, and the resulting product ions are detected, creating a unique fragmentation pattern that acts as a chemical fingerprint. nih.gov This is particularly useful for identifying metabolites where the core structure of the parent drug remains intact. ijpras.com
Quadrupole Time-of-Flight (Q-TOF) mass spectrometers, when coupled with LC, offer the added advantages of high mass accuracy (< 5 ppm) and high resolution. ijpras.comresearchgate.net This allows for the determination of the elemental composition of a molecule and its fragments, significantly increasing confidence in metabolite identification. researchgate.netdigitellinc.com Q-TOF systems can rapidly acquire full spectral data, making them ideal for untargeted metabolomics studies and the identification of unknown compounds in a sample. researchgate.netdigitellinc.com The use of advanced software can then help automate the process of identifying biotransformations and assigning structures to potential metabolites. digitellinc.com
Table 3: Applications of LC-MS in Metabolite Analysis
| Technique | Application | Key Advantage | Sample Type | Reference |
| LC-MS/MS | Mycotoxin Metabolite Analysis | High selectivity and sensitivity using Multiple Reaction Monitoring (MRM) | Plant Seedlings & Media | nih.govnih.gov |
| Q-TOF LC-MS | Drug Metabolism Studies | High mass accuracy and resolution for confident structure assignment | Microsome Assays | researchgate.netdigitellinc.com |
| UPLC-TOF-MS | Plant Metabolomics | Accurate mass data helps distinguish between isobaric ions | Plant Extracts | ijpras.com |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS, providing a robust tool for identifying and quantifying volatile and semi-volatile compounds. reading.ac.uknih.gov For many polar or less volatile compounds, including some alpha-dicarbonyls, chemical derivatization is a necessary step prior to GC-MS analysis. researchgate.net
Derivatization serves multiple purposes: it can increase the volatility and thermal stability of an analyte, improve its chromatographic peak shape, and enhance its mass spectral characteristics for better sensitivity and identification. researchgate.net A common strategy is acylation, which has been successfully used for the analysis of pinacolyl alcohol in a complex matrix. nih.gov This process creates an ester product with different chromatographic properties than the parent molecule, often moving it to a cleaner region of the chromatogram away from matrix interferences. nih.gov For chiral compounds, derivatization with a chiral reagent can be used to form diastereomers, which can then be separated on a standard, non-chiral GC column. researchgate.net
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) is a powerful and versatile analytical technique that could be theoretically applied to the research of this compound, particularly for the purpose of chiral separation. Given that this compound is likely a chiral molecule due to its probable origin from carvone (B1668592), resolving its enantiomers would be crucial for understanding its biological and chemical properties. CE offers high separation efficiency, short analysis times, and requires only small sample volumes, making it an attractive method for such investigations.
The primary mode of CE for chiral separations is Micellar Electrokinetic Chromatography (MEKC), where a chiral selector is added to the background electrolyte (BGE). For neutral or hydrophobic compounds like terpene ketones, this approach is essential as they lack inherent charge and would otherwise migrate with the electroosmotic flow (EOF) without separation.
Detailed Research Findings (Hypothetical Application to this compound)
In a hypothetical study, the enantioseparation of this compound enantiomers could be achieved using a CE-MEKC method with cyclodextrins (CDs) as chiral selectors. Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with analytes, and derivatized CDs are widely used to create a chiral environment that allows for the differential interaction with enantiomers.
A research team could investigate various types of cyclodextrins to find the optimal chiral selector for this compound. Neutral cyclodextrins, such as beta-cyclodextrin (B164692) (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and dimethyl-β-cyclodextrin (DM-β-CD), would be primary candidates. The choice of cyclodextrin (B1172386) and its concentration in the BGE would be critical parameters to optimize for achieving baseline separation of the enantiomers.
The composition of the background electrolyte would also be a key area of investigation. A typical BGE for such a separation might consist of a borate (B1201080) or phosphate (B84403) buffer to maintain a stable pH. The pH of the BGE can influence the EOF and the interaction between the analyte and the chiral selector, thereby affecting the separation resolution. Organic modifiers, such as methanol or acetonitrile, could be added to the BGE to improve the solubility of the hydrophobic this compound and to fine-tune the separation selectivity.
The table below illustrates a potential set of experimental conditions and the resulting hypothetical data for the chiral separation of this compound enantiomers using CE.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Capillary | Fused Silica (50 µm i.d., 60.2 cm total length) | Fused Silica (50 µm i.d., 60.2 cm total length) | Fused Silica (50 µm i.d., 60.2 cm total length) |
| BGE | 25 mM Borate Buffer (pH 9.2) | 25 mM Borate Buffer (pH 9.2) | 25 mM Phosphate Buffer (pH 7.0) |
| Chiral Selector | 15 mM HP-β-CD | 20 mM DM-β-CD | 15 mM HP-β-CD |
| Organic Modifier | 10% Methanol | 10% Methanol | 15% Acetonitrile |
| Voltage | 25 kV | 25 kV | 20 kV |
| Temperature | 25°C | 25°C | 22°C |
| Injection | Hydrodynamic (50 mbar, 5 s) | Hydrodynamic (50 mbar, 5 s) | Hydrodynamic (50 mbar, 5 s) |
| Detection | UV at 214 nm | UV at 214 nm | UV at 214 nm |
| Migration Time (Enantiomer 1) | 12.5 min | 14.2 min | 11.8 min |
| Migration Time (Enantiomer 2) | 12.9 min | 14.9 min | 12.1 min |
| Resolution (Rs) | 1.8 | 2.5 | 1.6 |
Interactive Data Table
The following table provides a summary of the hypothetical research findings for the optimization of the chiral separation of this compound enantiomers.
Environmental Fate and Degradation of Alpha Dicarvelone and Its Analogs
Degradation Pathways in Environmental Compartments (e.g., soil, water)
The degradation of carvone (B1668592), a close analog of alpha-dicarvelone, has been studied in both soil and water systems, revealing that its persistence is generally low. nih.govmdpi.com The degradation process is significantly influenced by the specific environmental compartment and its prevailing conditions. nih.gov
Microbial activity is a primary driver of dicarvelone analog degradation in the environment. nih.gov Studies on carvone have demonstrated that its breakdown is predominantly a biological process, as evidenced by significantly shorter half-lives in non-sterilized soil compared to sterilized soil. nih.gov The degradation typically follows first-order kinetics. nih.govmdpi.com
In soil, the degradation of carvone is influenced by several factors including soil type, temperature, pH, moisture content, and the presence of oxygen. nih.gov Aerobic conditions generally favor more rapid degradation by soil microorganisms. nih.govnih.gov For instance, the half-life of carvone in various aerobic soils can range from 1.8 to 3.2 days. nih.govresearchgate.net The rate of degradation is also correlated with the organic matter content of the soil; while organic matter can serve as a carbon source for microbial activity, high levels of organic matter can also lead to increased adsorption, potentially slowing the degradation rate. nih.gov
In aqueous environments, biodegradation is also a key process. nih.gov One study using a manometric respirometry test with L-carvone showed 90% biodegradation within four weeks, suggesting that it is an important environmental fate process in water. nih.gov The degradation can be stereoselective, with different enantiomers being degraded at different rates by microbial enzymes. researchgate.net For example, the fungus Absidia glauca has been shown to metabolize (-)-carvone (B1668593) into specific diol products. researchgate.net
Table 1: Degradation Half-Lives of Carvone in Different Soil Types under Aerobic Conditions
| Soil Type | Degradation Half-Life (t₀.₅) in days | Correlation Coefficient (R²) |
| S1 | 1.8 | >0.95 |
| S2 | 2.2 | >0.95 |
| S3 | 2.1 | >0.95 |
| S4 | 3.2 | >0.95 |
| Data derived from a study on carvone degradation in four different soil types, indicating that degradation follows first-order kinetics. nih.gov |
Photolysis, or degradation by light, is another significant pathway for the transformation of dicarvelone compounds in the environment, particularly in aqueous solutions. nih.gov Carvone has been shown to undergo photoisomerization when exposed to light, converting into carvone camphor (B46023). nih.gov
The rate and efficiency of photolytic degradation are dependent on the wavelength and intensity of the light source. nih.gov For example, under a mercury lamp (with a spectrum of 200–600 nm), the photolysis of carvone is faster, with a half-life of 0.76–0.83 days. nih.gov In contrast, under a xenon lamp (with a spectrum of 200–1000 nm, more similar to natural sunlight), the degradation is slower, with a half-life of 1.81–1.93 days, but the conversion rate to carvone camphor is higher. nih.gov Carvone exhibits strong absorption of ultraviolet radiation in the 200–240 nm range. nih.gov
Table 2: Photolysis Half-Life of Carvone in Aqueous Solution
| Light Source | Photolysis Half-Life (t₀.₅) in days |
| Xenon Lamp | 1.81 - 1.93 |
| Mercury Lamp | 0.76 - 0.83 |
| This table illustrates the difference in the rate of photolytic degradation of carvone under different light sources. nih.gov |
Environmental Transformations and Metabolite Identification
The degradation of this compound analogs leads to the formation of various transformation products or metabolites. The identification of these metabolites is crucial for a complete understanding of the environmental fate and potential ecotoxicity of the parent compound.
In soil, the primary degradation products of carvone identified through gas chromatography-mass spectrometry (GC-MS) are dihydrocarvone (B1202640) and dihydrocarveol. nih.gov Dihydrocarvone is typically formed at higher concentrations than dihydrocarveol. nih.gov In the aqueous phase, the main photolytic degradation product is carvone camphor. nih.gov
Microbial transformation studies have revealed more complex metabolic pathways. For instance, the fungus Absidia glauca metabolizes (-)-carvone to (+)-trans-dihydrocarvone and (+)-neodihydrocarveol, which is further converted to the diol 10-hydroxy-(+)-neodihydrocarveol. researchgate.net In vivo studies in mammals have shown that both enantiomers of carvone are primarily metabolized to dihydrocarvonic acid and carvonic acid. wikipedia.org
Table 3: Identified Environmental Metabolites of Carvone
| Parent Compound | Environmental Compartment | Degradation Process | Identified Metabolites |
| Carvone | Soil | Biodegradation | Dihydrocarvone, Dihydrocarveol |
| Carvone | Water | Photolysis | Carvone Camphor |
| (-)-Carvone | Fungal Culture (Absidia glauca) | Biotransformation | (+)-trans-Dihydrocarvone, (+)-Neodihydrocarveol, 10-hydroxy-(+)-neodihydrocarveol |
| This table summarizes the key metabolites of carvone identified under different environmental conditions and degradation processes. nih.govresearchgate.net |
Advanced Analytical Approaches for Environmental Monitoring of Dicarvelone Compounds
Accurate and sensitive analytical methods are essential for monitoring the presence and fate of dicarvelone compounds and their metabolites in various environmental matrices. nih.govnih.gov Gas chromatography (GC) coupled with mass spectrometry (MS) is a widely used and effective technique for the identification and quantification of these volatile and semi-volatile compounds. nih.govresearchgate.netfrontiersin.org
For the analysis of carvone and its degradation products in soil and water, GC-MS methods have been successfully developed and applied. nih.govresearchgate.net Sample preparation often involves extraction with a suitable organic solvent. nih.govnrel.gov For instance, a 1:1 hexane/acetone solvent system has been found to be optimal for extracting terpenoids from biomass. nrel.gov
To analyze different types of terpenoids, the analytical approach may vary. For volatile monoterpenes and sesquiterpenes, headspace solid-phase microextraction (HS-SPME) coupled with GC-MS can be utilized. researchgate.net For less volatile compounds like diterpenoid resin acids, derivatization may be necessary prior to GC analysis to improve their volatility and chromatographic behavior. nrel.gov Fast-GC methods, which use shorter columns and faster temperature programming, can significantly reduce analysis time while maintaining good separation and quantification. frontiersin.org
High-performance liquid chromatography (HPLC) can also be used, particularly for the purification of less volatile terpenoids, although it may be less sensitive than GC for some compounds due to their lack of strong UV-absorbing chromophores. nih.gov The choice of the analytical method ultimately depends on the specific properties of the target analytes and the complexity of the environmental sample matrix. nih.gov
Future Research Directions and Methodological Advancements in Alpha Dicarvelone Studies
Development of Novel Synthetic Routes for Diverse Dicarvelone Analogs
The synthesis of alpha-dicarvelone and its analogs is a key area for future research, aiming to create a library of compounds with diverse functionalities. Current strategies often rely on the modification of naturally available monoterpenes, which serve as a "chiral pool" of starting materials. nih.govbeilstein-journals.org Future work will likely focus on expanding this chemical space through innovative synthetic methodologies.
One promising direction is the development of cascade reactions, which allow for the construction of complex molecules from simple racemic alcohols in a one-pot operation, thereby increasing efficiency and reducing waste. mdpi.com Additionally, new methods for stereoselective synthesis are constantly being developed. For instance, recent advances in the stereoselective synthesis of acyclic all-carbon tetrasubstituted alkenes and aza Friedel–Crafts reactions showcase the potential for creating highly substituted and structurally unique dicarvelone analogs. rsc.orgrsc.org The application of light-induced reactions, such as those using violet or blue LEDs, also presents a novel approach for C-H functionalization and the synthesis of complex ylides that could be adapted for dicarvelone modifications. mdpi.com
Challenges remain in controlling stereoselectivity, especially for complex structures. rsc.orgnih.gov The development of novel synthetic routes for nucleoside analogues, which face challenges with the compatibility of reaction conditions, offers insights into overcoming similar hurdles in dicarvelone synthesis. iiserpune.ac.in The overarching goal is to move beyond existing structures and generate a diverse range of dicarvelone analogs for screening and application in various fields.
| Synthetic Strategy | Potential Application for Dicarvelone Analogs | Key Challenges |
| Chemoenzymatic Synthesis | Combines the efficiency of biocatalysis with the versatility of chemical synthesis to create complex chiral structures. nih.gov | Incompatible reaction conditions between chemical and enzymatic steps. mdpi.com |
| Cascade Reactions | One-pot synthesis of complex, optically active molecules from simple precursors, improving efficiency. mdpi.com | Requires careful design and optimization of catalyst and reaction compatibility. |
| Light-Induced Synthesis | Use of violet or blue light to induce specific chemical transformations for functionalizing the dicarvelone scaffold. mdpi.com | Substrate scope and scalability of photochemical reactions. |
| Aza Friedel-Crafts Reaction | A powerful tool for C-C and C-N bond formation to introduce nitrogen-containing functional groups. rsc.org | Achieving high stereoselectivity in the addition to the imine. |
Exploration of New Biocatalytic Systems for Enhanced Enantioselectivity
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. rsc.orgrsc.org For a chiral molecule like this compound, achieving high enantioselectivity is crucial. Future research will heavily invest in discovering and engineering novel biocatalytic systems.
Lipases and esterases are well-established biocatalysts used for the kinetic resolution of racemic alcohols and the stereoselective synthesis of terpenoids. mdpi.com The use of whole-cell biocatalysts is also a promising approach, as it can improve enzyme stability and simplify processes. nih.gov A significant area of advancement lies in the exploration of new enzyme classes. Oxygenases, for example, can perform regioselective C-H oxidation, allowing for the functionalization of terpenoid skeletons at specific sites. nih.govoup.com Similarly, α-ketoglutarate-dependent oxygenases and imine reductases (IREDs) are expanding the toolbox for creating novel chiral amines and other functionalized molecules. nih.govmdpi.com
Protein engineering and directed evolution are powerful tools to improve the performance of existing enzymes or even reprogram their function, for instance, by enhancing catalytic efficiency or altering substrate specificity. mdpi.com The development of flow biocatalysis, where enzymes are immobilized and used in continuous flow reactors, presents a scalable and efficient alternative to batch processes, improving catalyst lifetime and productivity. mdpi.commdpi.com
| Biocatalytic System | Mechanism/Application | Potential for Dicarvelone |
| Lipases/Esterases | Catalyze stereoselective hydrolysis or acylation of racemic mixtures. mdpi.com | Kinetic resolution of dicarvelone precursors to obtain enantiomerically pure forms. |
| Oxygenases (e.g., P450s) | Perform site-selective C-H hydroxylation, introducing functional groups. oup.com | Creation of hydroxylated dicarvelone analogs with potentially new biological activities. |
| Imine Reductases (IREDs) | Catalyze the asymmetric reduction of imines to chiral amines. mdpi.com | Synthesis of amino-dicarvelone derivatives. |
| Flow Biocatalysis | Immobilized enzymes in continuous flow systems for improved efficiency and reusability. mdpi.com | Large-scale, sustainable production of enantiopure dicarvelone and its derivatives. |
Advancements in Stereoselective Synthesis and Analytical Characterization
The precise synthesis and analysis of stereoisomers are paramount in dicarvelone research. Advances in stereoselective synthesis are often coupled with progress in analytical techniques capable of distinguishing between these isomers.
Recent synthetic methodologies have focused on dynamic kinetic resolution (DKR), which combines a fast racemization of the starting material with a highly enantioselective reaction, allowing for the theoretical conversion of a racemate into a single enantiomer with up to 100% yield. mdpi.com The combination of metal catalysts for racemization and lipases for resolution has proven effective for a variety of chiral alcohols. mdpi.com
For analytical characterization, high-resolution chromatographic techniques are essential. Enantioselective multidimensional gas chromatography-mass spectrometry (eGC-MS) and comprehensive two-dimensional gas chromatography (eGC×GC) are powerful methods for separating and identifying stereoisomers of monoterpenes, even in complex mixtures. nih.govsemanticscholar.orgresearchgate.net These techniques often utilize chiral stationary phases, such as modified cyclodextrins, to achieve separation. nih.govresearchgate.net Furthermore, advanced NMR techniques, including 2D NMR (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) experiments, are indispensable for determining the relative configuration of diastereomers. beilstein-journals.orgresearchgate.net For crystalline materials, microcrystal electron diffraction (MicroED) is an emerging technique that can determine the absolute structure of isomers from nanocrystals. readcrystalbio.com
| Analytical Technique | Principle | Application to Dicarvelone Analysis |
| eGC×GC-FID/MS | Comprehensive two-dimensional gas chromatography with a chiral first column and a polar second column. semanticscholar.org | High-resolution separation of dicarvelone enantiomers and diastereomers from complex matrices. |
| eLC-LC | Two-dimensional liquid chromatography combining different column selectivities (e.g., reversed-phase and chiral). copernicus.org | Separation and quantification of the chiral ratios of dicarvelone and its polar oxidation products. |
| 2D NMR (COSY, NOE) | Nuclear Magnetic Resonance experiments to determine proton-proton correlations and through-space proximity. beilstein-journals.org | Unambiguous assignment of the relative stereochemistry of dicarvelone isomers. |
| MicroED (3D ED) | Three-dimensional electron diffraction on micro- or nanocrystals. readcrystalbio.com | Atomic-resolution structure determination of dicarvelone isomers, confirming absolute configuration. |
Enhanced Computational Modeling for Predicting Dicarvelone Reactivity and Transformations
Computational chemistry is becoming an indispensable tool for accelerating research and gaining deeper mechanistic insights. nih.gov Future studies on this compound will increasingly rely on computational models to predict reactivity, design new synthetic pathways, and understand enzymatic transformations.
Machine learning (ML) models are rapidly advancing the prediction of chemical reaction outcomes, kinetics, and mechanisms. ijnc.ir By training on large datasets of known reactions, these models can predict the structure of fleeting transition states, which is crucial for understanding reaction likelihood and designing effective catalysts. mit.edu For dicarvelone, such models could screen potential synthetic routes or predict the products of its transformation under various conditions.
Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), are used to calculate molecular properties with high accuracy. mdpi.comfrontiersin.org These methods can predict redox potentials, which is vital for electrochemical applications, and interpret NMR chemical shifts to aid in structure elucidation. mdpi.comchemrxiv.org Combining lower-cost computational methods with high-level DFT calculations provides a balance of speed and accuracy for high-throughput screening of dicarvelone analogs. mdpi.com Furthermore, reactive docking protocols can model the covalent interactions between a reactive molecule like a dicarvelone derivative and a biological target, facilitating the design of targeted inhibitors or probes. nih.gov
| Computational Method | Function | Relevance to Dicarvelone Research |
| Machine Learning (ML) | Predicts reaction outcomes, transition states, and chemical properties based on learned data. ijnc.irmit.edu | Rapidly screen potential synthetic pathways and predict the biological activity of dicarvelone analogs. |
| Density Functional Theory (DFT) | Calculates electronic structure and properties like redox potentials and NMR shifts. mdpi.comchemrxiv.org | Predict reactivity, rationalize reaction mechanisms, and confirm the structure of synthesized dicarvelone derivatives. |
| Reactive Docking | Models the reaction between a small molecule and a macromolecule (e.g., protein). nih.gov | Predict potential biological targets of reactive dicarvelone analogs and guide drug design. |
| Molecular Dynamics (MD) | Simulates the movement and interaction of atoms and molecules over time. frontiersin.org | Understand the binding of dicarveolone derivatives to enzyme active sites or receptors. |
Comprehensive Environmental Impact Assessment Methodologies for Dicarvelone Derivatives
As new dicarvelone analogs are synthesized, a thorough assessment of their environmental fate and potential impact becomes crucial. Future research must integrate comprehensive Environmental Impact Assessment (EIA) methodologies early in the development process.
An EIA is a systematic process to identify and evaluate the potential environmental effects of a proposed project or, in this context, a new chemical substance. epa.ie This involves assessing the direct and indirect impacts on the environment, including ecosystems, human health, and material resources. interregeurope.eu For dicarvelone derivatives, this would entail evaluating their biodegradability, potential for bioaccumulation, and toxicity to various organisms.
Future EIA methodologies will need to be more holistic, incorporating a life-cycle perspective. This includes considering the environmental impact of the entire synthetic route, from the sourcing of starting materials to the final disposal of the compound. ohchr.org Key aspects to be integrated into these assessments include the effects of climate change and the potential for cumulative impacts with other substances in the environment. ohchr.org The development of predictive models for environmental toxicity based on chemical structure (Quantitative Structure-Activity Relationships, or QSARs) will be essential for screening new dicarvelone derivatives before they are synthesized on a large scale, aligning with the principles of green chemistry.
Q & A
Q. How can researchers address discrepancies in this compound's stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines) with controlled humidity, temperature, and light exposure. Monitor degradation products via UPLC-QTOF-MS. Use Arrhenius equation modeling to predict shelf-life .
Key Considerations
- Literature Gaps : Prioritize studies addressing this compound's off-target effects and long-term toxicity using organ-on-chip models .
- Ethical Compliance : For in vivo work, adhere to ARRIVE 2.0 guidelines for experimental design transparency .
- Data Sharing : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) when publishing datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
